molecular formula C7H7BrS B035456 2-Bromothioanisole CAS No. 19614-16-5

2-Bromothioanisole

Cat. No.: B035456
CAS No.: 19614-16-5
M. Wt: 203.1 g/mol
InChI Key: ALAQDUSTXPEHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromothioanisole, also known as 2-Bromophenyl methyl sulfide, is an organic compound with the molecular formula C7H7BrS. It is characterized by the presence of a bromine atom and a thioether group attached to a benzene ring. This compound is a clear yellow liquid at room temperature and is commonly used as a reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromothioanisole can be synthesized through various methods. One common approach involves the bromination of thioanisole (methyl phenyl sulfide) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothioanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium thiolate or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products:

    Substitution: Products include various substituted thioanisoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thioanisole

Scientific Research Applications

2-Bromothioanisole is utilized in several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromothioanisole involves its reactivity due to the presence of the bromine atom and the thioether group. The bromine atom can participate in electrophilic substitution reactions, while the thioether group can undergo oxidation and reduction reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromothioanisole is unique due to the combination of the bromine atom and the thioether group, which imparts distinct reactivity and makes it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

1-bromo-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAQDUSTXPEHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173275
Record name 2-Bromothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-16-5
Record name 2-Bromothioanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19614-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothioanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019614165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromothioanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMOTHIOANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXS3LF9T6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromothioanisole
Reactant of Route 2
Reactant of Route 2
2-Bromothioanisole
Reactant of Route 3
Reactant of Route 3
2-Bromothioanisole
Reactant of Route 4
Reactant of Route 4
2-Bromothioanisole
Reactant of Route 5
Reactant of Route 5
2-Bromothioanisole
Reactant of Route 6
Reactant of Route 6
2-Bromothioanisole
Customer
Q & A

Q1: How does 2-Bromothioanisole contribute to the synthesis of novel organoboron compounds?

A1: this compound serves as a starting material for synthesizing a new organoboron compound. The research highlights that lithiation of this compound, followed by a reaction with chloro(pentafluorophenyl)borane (ClB(C6F5)2), yields a compound with the empirical formula PhSCH2B(C6F5)2 []. This compound, initially thought to be a monomer, was later confirmed as a dimer, (PhSCH2B(C6F5)2)2, through low-temperature NMR and X-ray crystallography [].

Q2: What is the significance of the dimeric structure of (PhSCH2B(C6F5)2)2 in terms of its reactivity?

A2: While the dimeric structure (PhSCH2B(C6F5)2)2 exists at room temperature in equilibrium with its monomeric form, this compound exhibits interesting reactivity. It forms adducts with Lewis bases like PtBu3 and OPEt3, and reacts with various alkynes to yield five-membered zwitterionic heterocycles []. This reactivity highlights the potential of (PhSCH2B(C6F5)2)2 as a precursor for further synthetic transformations and the development of novel organoboron compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.